molecular formula C19H22N2O B15147588 N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline

N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline

Katalognummer: B15147588
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: KQOIITAYXUUGKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 4-ethylbenzaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: 4-ethylbenzaldehyde and 4-(morpholin-4-yl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(E)-(4-methylphenyl)methylidene]-4-(morpholin-4-yl)aniline
  • N-[(E)-(4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline
  • N-[(E)-(4-chlorophenyl)methylidene]-4-(morpholin-4-yl)aniline

Uniqueness

N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Eigenschaften

Molekularformel

C19H22N2O

Molekulargewicht

294.4 g/mol

IUPAC-Name

1-(4-ethylphenyl)-N-(4-morpholin-4-ylphenyl)methanimine

InChI

InChI=1S/C19H22N2O/c1-2-16-3-5-17(6-4-16)15-20-18-7-9-19(10-8-18)21-11-13-22-14-12-21/h3-10,15H,2,11-14H2,1H3

InChI-Schlüssel

KQOIITAYXUUGKZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.